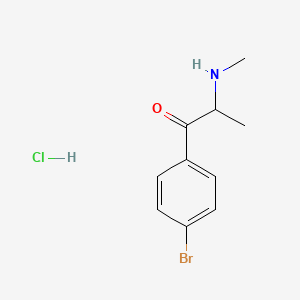

4-Bromomethcathinone hydrochloride

Description

Properties

IUPAC Name |

1-(4-bromophenyl)-2-(methylamino)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO.ClH/c1-7(12-2)10(13)8-3-5-9(11)6-4-8;/h3-7,12H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYWLEEFTZLMGNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)Br)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135333-27-6 | |

| Record name | 4-Bromomethcathinone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135333276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-BROMOMETHCATHINONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A92A031C7I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 4-Bromomethcathinone HCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 4-Bromomethcathinone hydrochloride (4-BMC HCl), a synthetic cathinone of interest in forensic chemistry and toxicology. This document outlines its chemical identity, physical characteristics, and spectroscopic profile, supported by detailed experimental protocols for its characterization. Furthermore, it visualizes the compound's primary mechanism of action and its structural relationship to other cathinones.

Chemical and Physical Properties

4-Bromomethcathinone HCl is the hydrochloride salt of 4-bromomethcathinone, a ring-substituted cathinone derivative.[1] As with many synthetic cathinones, the free base is unstable, and it is therefore typically converted to its hydrochloride salt to improve stability and handling.[2] The compound is a chiral molecule, typically synthesized and encountered as a racemic mixture.[1]

General and Chemical Properties

The fundamental chemical identifiers and properties of 4-Bromomethcathinone HCl are summarized in the table below.

| Property | Value | Citation(s) |

| IUPAC Name | 1-(4-bromophenyl)-2-(methylamino)propan-1-one hydrochloride | [3][4] |

| Synonyms | 4-BMC HCl, Brephedrone HCl, 4-bromo-N-methylcathinone HCl | [4][5] |

| CAS Number | 135333-27-6 | [6] |

| Molecular Formula | C₁₀H₁₂BrNO • HCl | [6][7] |

| Molecular Weight | 278.57 g/mol | [3][8] |

| Appearance | White crystalline powder/solid | [8] |

| Purity (Typical) | ≥98% | [6] |

| pKa | Data not readily available in the reviewed literature. |

Solubility

The solubility of 4-Bromomethcathinone HCl has been reported in various common laboratory solvents.

| Solvent | Solubility | Citation(s) |

| Dimethyl Sulfoxide (DMSO) | 10 mg/mL (Sparingly soluble: 1-10 mg/mL) | [1][6] |

| Dimethylformamide (DMF) | 5 mg/mL | [1] |

| Ethanol | 5 mg/mL | [1] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 5 mg/mL | [1] |

| Water | Soluble (due to its hydrochloride form) | [8] |

Thermal Properties

There are conflicting reports in the literature regarding the melting point of 4-Bromomethcathinone HCl, which may be due to differences in purity, crystalline form, or experimental method.

| Property | Value | Citation(s) |

| Melting Point | 97.6 °C | [1] |

| 186-189 °C | [1] |

Spectroscopic Data

Spectroscopic analysis is critical for the unambiguous identification of 4-Bromomethcathinone HCl.

| Technique | Data Point | Value | Citation(s) |

| UV-Vis Spectroscopy | λmax (in Methanol) | 264 nm | [1][7] |

| GC-MS | Retention Time | 7.584 min | [9] |

Experimental Methodologies

The characterization of 4-Bromomethcathinone HCl relies on a suite of analytical techniques. The following protocols are based on established methods for the analysis of synthetic cathinones.

General Analytical Workflow

A typical workflow for the identification and characterization of a seized or synthesized sample suspected to be 4-BMC HCl involves a multi-step analytical approach to ensure accurate and confirmed results.

Caption: General analytical workflow for 4-BMC HCl characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the molecular structure of the compound.

-

Sample Preparation: Dilute the analyte to approximately 25 mg/mL in Deuterium Oxide (D₂O). Add Tetramethylsilane (TMS) or a suitable internal standard like TSP for referencing (0 ppm) and an internal quantitative standard such as maleic acid if quantification is needed.[9]

-

Instrument: 400 MHz NMR Spectrometer.[9]

-

Acquisition Parameters:

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To separate the compound from any matrix and confirm its molecular weight and fragmentation pattern.

-

Sample Preparation: Dilute the analyte to approximately 4 mg/mL in a 1:1 solution of chloroform and methanol.[9]

-

Instrument: Agilent Gas Chromatograph (or equivalent) with a Mass Selective Detector.[9]

-

Chromatographic Conditions:

-

Column: DB-1 MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.[9]

-

Carrier Gas: Helium at a constant flow of 1 mL/min.[9]

-

Injector Temperature: 280°C.[9]

-

Injection Mode: Split ratio of 20:1, with a 1 µL injection volume.[9]

-

Oven Program: Initial temperature at 100°C for 1.0 min, then ramp to 300°C at 12°C/min, and hold for 9.0 min.[9]

-

-

Mass Spectrometer Conditions:

Fourier-Transform Infrared Spectroscopy (FTIR)

-

Objective: To identify the functional groups present in the molecule.

-

Instrument: FTIR spectrometer equipped with a diamond Attenuated Total Reflectance (ATR) attachment (1 bounce).[9]

-

Scan Parameters:

Structural Relationships and Mechanism of Action

Relationship to Other Cathinones

4-BMC is structurally related to cathinone, the naturally occurring psychoactive principle in the khat plant. It is the 4-bromo derivative of methcathinone and a positional isomer of 2- and 3-bromomethcathinone.[1]

Caption: Structural relationship of 4-BMC to other cathinones.

Signaling Pathway: Mechanism of Action

4-Bromomethcathinone acts as a psychostimulant by interacting with the monoamine transporter system.[1] In vitro studies have shown that it inhibits the reuptake of dopamine (DA), norepinephrine (NA), and serotonin (5-HT) at their respective transporters: DAT, NAT, and SERT.[1] It is also described as a serotonin-norepinephrine-dopamine releasing agent (SNDRA).[10] This dual mechanism of reuptake inhibition and neurotransmitter release leads to an accumulation of these monoamines in the synaptic cleft, enhancing neurotransmission.

Caption: 4-BMC inhibits monoamine reuptake at the synapse.

This guide serves as a foundational resource for professionals engaged in the study and analysis of 4-Bromomethcathinone HCl. The provided data and protocols are intended to support further research and ensure accurate identification in analytical and forensic settings.

References

- 1. drugsandalcohol.ie [drugsandalcohol.ie]

- 2. 4-Bromomethcathinone hydrochloride | 135333-27-6 | Benchchem [benchchem.com]

- 3. 4-Bromomethcathinone hydrochloride | C10H13BrClNO | CID 85614394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. 4-Bromomethcathinone | C10H12BrNO | CID 10421832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Buy 4-Bromomethcathinone hydrochloride (EVT-1463886) | 135333-27-6 [evitachem.com]

- 9. swgdrug.org [swgdrug.org]

- 10. 4-Bromomethcathinone - Wikipedia [en.wikipedia.org]

4-Bromomethcathinone: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromomethcathinone (4-BMC), a synthetic cathinone derivative, has emerged as a compound of interest within the scientific community due to its psychoactive properties and potential for abuse. This technical guide provides an in-depth analysis of the core mechanism of action of 4-BMC, focusing on its interactions with monoamine transporters and receptor systems. This document summarizes key quantitative data, details experimental methodologies for the cited research, and presents visual representations of its molecular interactions and the workflows used to elucidate them.

Introduction

4-Bromomethcathinone is a ring-substituted cathinone structurally related to methcathinone. It is classified as a novel psychoactive substance (NPS) and has been identified in forensic analyses of seized materials. Its pharmacological profile suggests it acts primarily as a serotonin-norepinephrine-dopamine releasing agent (SNDRA), with a secondary role as a reuptake inhibitor (SNDRI)[1]. This dual action contributes to its complex psychoactive effects, which are reported to be more akin to an antidepressant than a classic psychostimulant[2]. Understanding the precise molecular interactions of 4-BMC is crucial for predicting its physiological effects, abuse potential, and for the development of potential therapeutic interventions or forensic detection methods.

Interaction with Monoamine Transporters

The primary mechanism of action of 4-BMC involves its interaction with the presynaptic transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT)[2]. It acts as a substrate for these transporters, meaning it is transported into the presynaptic neuron. This process leads to a reversal of the transporter's normal function, causing the efflux of neurotransmitters from the cytoplasm into the synaptic cleft. Additionally, 4-BMC can block the reuptake of these neurotransmitters from the synapse.

Quantitative Data on Monoamine Transporter Interaction

The potency of 4-BMC as both a releasing agent and a reuptake inhibitor has been quantified in several in vitro studies. The following tables summarize the available data on its half-maximal effective concentrations (EC₅₀) for release and half-maximal inhibitory concentrations (IC₅₀) for uptake inhibition.

| Monoamine Release | EC₅₀ (nM) | Experimental System | Reference |

| Serotonin (5-HT) Release | 42.5 | Rat brain synaptosomes | [2] |

| Dopamine (DA) Release | 67.8 | Rat brain synaptosomes | [2] |

| Norepinephrine (NE) Release | Not Consistently Reported | - | [2] |

| Monoamine Uptake Inhibition | IC₅₀ (nM) | Experimental System | Reference |

| Serotonin Transporter (SERT) | 430 | HEK 293 cells | Rickli et al., 2015 |

| Norepinephrine Transporter (NET) | 453 | HEK 293 cells | Rickli et al., 2015 |

| Dopamine Transporter (DAT) | >10,000 | HEK 293 cells | Rickli et al., 2015 |

Interaction with 5-HT₂ₐ Receptors

Beyond its effects on monoamine transporters, 4-BMC has been shown to interact with the serotonin 2A (5-HT₂ₐ) receptor. However, detailed quantitative data on its binding affinity (Kᵢ) and functional activity (EC₅₀/Eₘₐₓ) at this receptor are limited. Some evidence suggests it may have a low affinity or act as an antagonist at the 5-HT₂ₐ receptor.

| Receptor Interaction | Binding Affinity (Kᵢ) | Functional Activity (EC₅₀/Eₘₐₓ) | Reference |

| 5-HT₂ₐ Receptor | Data not available | Data not available | Bonano et al., 2015 |

Experimental Protocols

The following sections detail the methodologies employed in key studies to determine the mechanism of action of 4-BMC.

Monoamine Transporter Uptake Inhibition Assay (HEK 293 Cells)

This protocol is adapted from studies investigating the interaction of synthetic cathinones with human monoamine transporters expressed in Human Embryonic Kidney (HEK) 293 cells.

Objective: To determine the potency of 4-BMC to inhibit the reuptake of dopamine, norepinephrine, and serotonin by their respective transporters.

Materials:

-

HEK 293 cells stably expressing human DAT (hDAT), hNET, or hSERT.

-

[³H]dopamine, [³H]norepinephrine, or [³H]serotonin as radioligands.

-

Assay buffer (e.g., Krebs-HEPES buffer).

-

Test compound (4-Bromomethcathinone) at various concentrations.

-

Scintillation vials and cocktail.

-

Microplate reader or scintillation counter.

Procedure:

-

Cell Culture: Culture HEK 293 cells expressing hDAT, hNET, or hSERT in appropriate media and conditions.

-

Assay Preparation: On the day of the assay, harvest the cells and resuspend them in the assay buffer.

-

Incubation: In a 96-well plate, add the cell suspension, followed by the test compound (4-BMC) at a range of concentrations.

-

Radioligand Addition: Initiate the uptake reaction by adding the respective [³H]-labeled monoamine.

-

Incubation Period: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 10-20 minutes).

-

Termination of Uptake: Stop the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ values by plotting the percentage of inhibition of radioligand uptake against the concentration of 4-BMC using non-linear regression analysis.

Neurotransmitter Release Assay (Rat Brain Synaptosomes)

This protocol is based on methods used to measure monoamine release from isolated nerve terminals (synaptosomes) prepared from rat brain tissue.

Objective: To determine the potency of 4-BMC to induce the release of dopamine, norepinephrine, and serotonin.

Materials:

-

Rat brain tissue (e.g., striatum for dopamine, hippocampus for serotonin).

-

Sucrose buffer for homogenization.

-

Krebs-Ringer buffer.

-

[³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

-

Test compound (4-Bromomethcathinone) at various concentrations.

-

Superfusion apparatus or multi-well plates.

-

Scintillation counter.

Procedure:

-

Synaptosome Preparation: Homogenize fresh rat brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate to obtain a crude synaptosomal pellet. Further purify the synaptosomes using a density gradient centrifugation method.

-

Radiolabel Loading: Resuspend the synaptosomes in Krebs-Ringer buffer and incubate them with the respective [³H]-labeled monoamine to allow for uptake into the nerve terminals.

-

Release Experiment (Superfusion Method): a. Transfer the loaded synaptosomes to a superfusion chamber. b. Continuously perfuse the synaptosomes with buffer to establish a stable baseline of radioactivity. c. Introduce the test compound (4-BMC) at various concentrations into the perfusion buffer for a defined period. d. Collect fractions of the superfusate at regular intervals.

-

Quantification: Measure the radioactivity in each collected fraction using a scintillation counter.

-

Data Analysis: Calculate the amount of neurotransmitter released in response to 4-BMC and determine the EC₅₀ values by plotting the percentage of maximal release against the concentration of 4-BMC.

Signaling Pathways

As a monoamine transporter substrate, 4-BMC initiates a cascade of intracellular events upon entering the presynaptic neuron. While the specific signaling pathways directly activated by 4-BMC have not been fully elucidated, the general mechanism for monoamine releasing agents involves the activation of protein kinases, such as Protein Kinase C (PKC) and Mitogen-Activated Protein Kinases (MAPKs). These kinases can phosphorylate the monoamine transporters, leading to their internalization and a conformational change that facilitates reverse transport (efflux) of neurotransmitters.

Conclusion

4-Bromomethcathinone primarily functions as a monoamine releasing agent with a pronounced effect on serotonin and dopamine systems, and to a lesser extent, as a reuptake inhibitor. Its interaction with the 5-HT₂ₐ receptor warrants further investigation to fully characterize its pharmacological profile. The methodologies outlined in this guide provide a framework for future research into the precise molecular mechanisms and downstream signaling effects of 4-BMC and other novel psychoactive substances. A comprehensive understanding of its mechanism of action is essential for assessing its potential for abuse, its neurotoxic effects, and for the development of effective public health strategies.

References

Pharmacological Profile of 4-Bromomethcathinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromomethcathinone (4-BMC), also known as brephedrone, is a synthetic cathinone and research chemical belonging to the phenethylamine, amphetamine, and cathinone classes.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of 4-BMC, with a focus on its mechanism of action, pharmacokinetics, and pharmacodynamics. The information is intended for researchers, scientists, and drug development professionals. All quantitative data are presented in structured tables, and detailed methodologies for key experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language.

Introduction

4-Bromomethcathinone is a psychoactive substance that has been identified in forensic analyses of seized materials.[3] It is structurally related to methcathinone, with the addition of a bromine atom at the fourth position of the phenyl ring.[4] This substitution significantly influences its pharmacological properties, distinguishing it from its parent compound.[5] 4-BMC primarily acts as a serotonin-norepinephrine-dopamine releasing agent (SNDRA) and, to a lesser extent, a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[1] Its effects are reported to be more akin to an antidepressant than a psychostimulant.[5][6] Due to its potential for abuse and neurotoxic properties, a thorough understanding of its pharmacological profile is crucial for the scientific and medical communities.[1][7]

Pharmacodynamics

The primary mechanism of action of 4-Bromomethcathinone involves its interaction with monoamine transporters.[5] It acts as both a substrate-type releaser and a reuptake inhibitor at the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[1][5]

Interaction with Monoamine Transporters

In vitro studies using rat brain synaptosomes have demonstrated that 4-BMC is a potent serotonin and dopamine releasing agent.[5] The introduction of a bromine atom at the 4-position of the methcathinone structure significantly increases its potency at SERT by approximately 100-fold compared to the parent compound.[5] While it is also a norepinephrine releaser, specific EC50 values are not consistently reported in the literature.[5]

Quantitative Pharmacodynamic Data

The following table summarizes the available quantitative data on the interaction of 4-Bromomethcathinone with monoamine transporters.

| Parameter | Transporter | Value | Species | Reference |

| EC50 (Release) | SERT | 42.5 nM | Rat | [5] |

| DAT | 67.8 nM | Rat | [5] | |

| IC50 (Reuptake Inhibition) | SERT | 453-430 nM | Not Specified | [8] |

| NET | 453-430 nM | Not Specified | [8] |

Pharmacokinetics

Metabolism

The metabolism of 4-Bromomethcathinone has been investigated in human hepatocytes.[9][10] The major metabolic pathways include ketoreduction and N-demethylation.[10] Ten metabolites have been identified for 4-BMC.[10][11] A significant finding is the identification of metabolites formed by a combination of β-ketoreduction, oxidative deamination, and O-glucuronidation, a pathway not previously reported for similar methcathinone analogues.[10]

In Vivo Effects

Locomotor Activity

Preclinical studies in rodents have investigated the effect of 4-BMC on locomotor activity. In a rat locomotor assay, 4-BMC was found to be inactive at doses of 7.5 and 10 mg/kg.[5] This is in contrast to its isomer, 3-bromomethcathinone, which produced hyperlocomotion at similar doses.[5] This supports the characterization of 4-BMC as having a weak stimulant profile.[5]

Experimental Protocols

In Vitro Monoamine Transporter Activity Assay

This protocol is based on methodologies described for assessing monoamine transporter interactions in rat brain synaptosomes.

5.1.1. Preparation of Rat Brain Synaptosomes

-

Euthanize adult male Sprague-Dawley rats via CO2 narcosis and decapitate.

-

Rapidly dissect the brain region of interest (e.g., striatum for DAT, whole brain minus cerebellum for SERT and NET) in ice-cold homogenization buffer.

-

Homogenize the tissue in a glass-Teflon homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet (the synaptosomal fraction) in a buffer appropriate for the subsequent assay.

5.1.2. Neurotransmitter Release Assay

-

Pre-incubate the prepared synaptosomes with a radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]DA for DAT) in the presence of a vesicular monoamine transporter 2 (VMAT2) inhibitor like reserpine to prevent vesicular uptake.

-

After the pre-incubation period, add varying concentrations of 4-Bromomethcathinone to the synaptosomal suspension.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioactivity.

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Calculate the amount of neurotransmitter released as a percentage of the total incorporated radioactivity.

-

Determine the EC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

5.1.3. Neurotransmitter Reuptake Inhibition Assay

-

Pre-incubate the prepared synaptosomes with varying concentrations of 4-Bromomethcathinone.

-

Initiate the reuptake reaction by adding a radiolabeled neurotransmitter (e.g., [³H]5-HT for SERT, [³H]DA for DAT).

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate the reaction by rapid filtration and wash as described for the release assay.

-

Quantify the radioactivity retained on the filters.

-

Calculate the percent inhibition of neurotransmitter reuptake at each concentration of 4-Bromomethcathinone.

-

Determine the IC50 value by fitting the concentration-inhibition data to a suitable model.

In Vivo Locomotor Activity Measurement

This protocol is a generalized procedure based on standard methods for assessing locomotor activity in rodents.

-

Acclimate adult male rats to the testing room for at least one hour before the experiment.

-

Administer 4-Bromomethcathinone or vehicle control (e.g., saline) via a specified route (e.g., intraperitoneal injection).

-

Immediately place the animal into an open-field arena (e.g., a 40 x 40 x 40 cm box).

-

Record the animal's activity for a set duration (e.g., 60 minutes) using an automated video-tracking system.

-

The software analyzes the video to quantify various parameters of locomotor activity, including:

-

Total distance traveled

-

Time spent in different zones of the arena (e.g., center vs. periphery)

-

Rearing frequency (vertical activity)

-

-

Analyze the data to compare the effects of different doses of 4-Bromomethcathinone with the vehicle control.

In Vitro Metabolism Study with Human Hepatocytes

This protocol is based on methodologies for studying the metabolism of synthetic cathinones using human hepatocytes.[10][11]

-

Culture cryopreserved human hepatocytes in a suitable medium.

-

Once the cells have formed a confluent monolayer, treat them with a known concentration of 4-Bromomethcathinone.

-

Incubate the cells for a specified period (e.g., 3 hours) at 37°C in a humidified incubator with 5% CO2.

-

After incubation, collect the cell culture medium and lyse the cells to release intracellular metabolites.

-

Extract the metabolites from the medium and cell lysate using a suitable solvent (e.g., acetonitrile).

-

Analyze the extracts using liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to separate and identify the metabolites.

-

Compare the metabolic profile of 4-Bromomethcathinone with control samples (hepatocytes incubated without the drug).

Conclusion

4-Bromomethcathinone exhibits a complex pharmacological profile, acting as both a releaser and a reuptake inhibitor at monoamine transporters, with a pronounced effect on the serotonin system. Its limited stimulant properties in vivo further support its characterization as being more similar to an antidepressant than a typical psychostimulant. The detailed experimental protocols provided in this guide offer a framework for further investigation into the nuanced pharmacology and toxicology of this and other emerging synthetic cathinones. A comprehensive understanding of these substances is essential for the development of effective public health and regulatory strategies.

References

- 1. Transporter Release and Uptake Assays in Rat Brain Synaptosomes [bio-protocol.org]

- 2. mdpi.com [mdpi.com]

- 3. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 6. mdpi.com [mdpi.com]

- 7. A rapid method for the preparation of relatively pure metabolically competent synaptosomes from rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of Monoamine Transporters: Role of Transporter Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synaptosome Preparations: Which Procedure Should I Use? | Springer Nature Experiments [experiments.springernature.com]

- 10. Monoamine transporter - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Neurotoxic and Cytotoxic Properties of Synthetic Cathinones

For Researchers, Scientists, and Drug Development Professionals

Abstract

Synthetic cathinones, colloquially known as "bath salts," represent a large and evolving class of new psychoactive substances (NPS). Their structural similarity to classic psychostimulants like amphetamine and cocaine underlies their potent effects on the central nervous system. However, this structural relationship also confers significant neurotoxic and cytotoxic properties. This technical guide provides a comprehensive overview of the mechanisms of cathinone-induced toxicity, detailed experimental protocols for its assessment, and a compilation of quantitative data to facilitate comparative analysis. The primary mechanisms of toxicity involve disruption of monoaminergic systems, induction of oxidative stress, mitochondrial dysfunction, neuroinflammation, and activation of apoptotic pathways. Understanding these multifaceted toxicological profiles is crucial for the development of potential therapeutic interventions and for informing public health and regulatory policies.

Mechanisms of Cathinone-Induced Neurotoxicity and Cytotoxicity

The toxicity of synthetic cathinones is a complex interplay of their pharmacological actions on monoamine transporters and subsequent downstream cellular events. Structurally, cathinones are β-keto analogues of amphetamines.[1] Their effects are primarily mediated by their interaction with dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[2]

Synthetic cathinones can be broadly classified into two main categories based on their mechanism of action at these transporters:

-

Transporter Substrates (Releasers): This group, which includes cathinones like mephedrone and methylone, are transported into the presynaptic neuron. Inside the neuron, they disrupt the vesicular storage of monoamines and reverse the direction of transporter flux, leading to a massive, non-vesicular release of neurotransmitters into the synapse.[2]

-

Transporter Blockers (Reuptake Inhibitors): Cathinones with a pyrrolidine ring, such as 3,4-methylenedioxypyrovalerone (MDPV), act as potent inhibitors of monoamine reuptake.[2] By blocking the transporters, they increase the synaptic concentration and duration of action of neurotransmitters.

This excessive monoaminergic activity triggers a cascade of neurotoxic events, including:

-

Oxidative Stress: The metabolism of elevated intracellular dopamine levels leads to the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS), overwhelming the cell's antioxidant defenses and causing damage to lipids, proteins, and DNA.[3][4]

-

Mitochondrial Dysfunction: Cathinones can directly impact mitochondrial function, leading to a decrease in ATP production, collapse of the mitochondrial membrane potential, and the release of pro-apoptotic factors like cytochrome c.[3]

-

Neuroinflammation: Synthetic cathinones can activate microglia and astrocytes, the resident immune cells of the brain.[5] This activation leads to the release of pro-inflammatory cytokines and chemokines, contributing to a chronic neuroinflammatory state and exacerbating neuronal damage.[6]

-

Excitotoxicity: Some cathinones, like MDPV, can downregulate the expression of glutamate transporters on astrocytes, leading to an accumulation of glutamate in the synapse and subsequent excitotoxicity through over-activation of glutamate receptors.[7]

-

Apoptosis: The culmination of these cellular insults often leads to programmed cell death, or apoptosis, characterized by the activation of caspases and DNA fragmentation.[8][9]

Quantitative Data on Cathinone Cytotoxicity and Neurotoxicity

The following tables summarize key quantitative data from in vitro and in vivo studies on the toxicological effects of various synthetic cathinones.

Table 1: In Vitro Cytotoxicity of Synthetic Cathinones

| Cathinone Derivative | Cell Line | Assay | Endpoint | Value (µM) | Citation(s) |

| Butylone | SH-SY5Y (differentiated) | Trypan Blue / LDH | EC50 | 6390 | [8] |

| Pentylone | SH-SY5Y (differentiated) | Trypan Blue / LDH | EC50 | 4440 | [8] |

| MDPV | SH-SY5Y (differentiated) | Trypan Blue / LDH | EC50 | 3610 | [8] |

| 3,4-Catechol-PV (MDPV metabolite) | SH-SY5Y (undifferentiated) | Cell Viability | LC50 (48h) | 553.9 | [10] |

| 3,4-Catechol-PV (MDPV metabolite) | SH-SY5Y (differentiated) | Cell Viability | LC50 (24h) | 1028 | [10] |

| 4-Isobutylmethcathinone | SH-SY5Y | Cytotoxicity | IC50 (72h) | 18-65 | [11] |

| 4-Isobutylmethcathinone | Hep G2 | Cytotoxicity | IC50 (72h) | 18-65 | [11] |

| Mephedrone | SH-SY5Y | LDH Release | Cytotoxic Concentration | >500 | [12] |

| 3,4-MDPHP | SH-SY5Y (differentiated) | MTT | Significant viability reduction | 500 | [13] |

| 2-Cl-4,5-MDMA | SH-SY5Y (differentiated) | MTT | Significant viability reduction | 500 | [13] |

Table 2: In Vitro Monoamine Transporter Inhibition by Synthetic Cathinones

| Cathinone Derivative | Transporter | Assay System | Endpoint | Value (nM) | Citation(s) |

| MDPV | Dopamine (DAT) | Rat brain synaptosomes | IC50 | 4.1 | [14] |

| MDPV | Norepinephrine (NET) | Rat brain synaptosomes | IC50 | 26 | [14] |

| MDPV | Serotonin (SERT) | Rat brain synaptosomes | IC50 | 3349 | [14] |

| MDPV | Dopamine (DAT) | HEK293 cells | IC50 | 10 | [14] |

| MDPV | Norepinephrine (NET) | HEK293 cells | IC50 | 80 | [14] |

| MDPV | Serotonin (SERT) | HEK293 cells | IC50 | 2860 | [14] |

| α-PVP | Dopamine (DAT) | Rat brain synaptosomes | IC50 | ~4 | [15] |

| α-PVP | Norepinephrine (NET) | Rat brain synaptosomes | IC50 | ~2 | [15] |

| α-PVP | Serotonin (SERT) | Rat brain synaptosomes | IC50 | >10000 | [15] |

| α-PHP | Dopamine (DAT) | Rat brain synaptosomes | IC50 | ~2 | [15] |

| α-PHP | Norepinephrine (NET) | Rat brain synaptosomes | IC50 | ~4 | [15] |

| α-PHP | Serotonin (SERT) | Rat brain synaptosomes | IC50 | >10000 | [15] |

| Mexedrone | Dopamine (DAT) | Rat brain synaptosomes | IC50 | ~6800 | [15] |

| Mexedrone | Norepinephrine (NET) | Rat brain synaptosomes | IC50 | ~8800 | [15] |

| Mexedrone | Serotonin (SERT) | Rat brain synaptosomes | IC50 | ~5200 | [15] |

Table 3: In Vivo Effects of Synthetic Cathinones in Animal Models

| Cathinone Derivative | Animal Model | Dosing Regimen | Key Finding | Citation(s) |

| Methylone | Male Sprague-Dawley Rats | Retrodialysis (100 nM into caudate putamen) | ~200% increase in dopamine levels | [3] |

| MDPV | Male Sprague-Dawley Rats | Retrodialysis (100 nM into caudate putamen) | ~470% increase in dopamine levels | [3] |

| Methcathinone | Mice | 1-30 mg/kg | Dose-dependent increase in locomotor activity (ED50 = 1.39 mg/kg) | [6] |

| Pentylone | Mice | 100 mg/kg | Convulsions and lethality | [6] |

| Methylone | Male Mice | 6, 12, or 24 mg/kg (subcutaneous) | Significant alteration of locomotor behavior | [10] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the neurotoxic and cytotoxic properties of synthetic cathinones.

In Vitro Cytotoxicity Assessment in SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a widely used model for neurotoxicity studies due to its human origin and ability to be differentiated into a more mature neuronal phenotype.[16]

3.1.1 Cell Culture and Differentiation

-

Cell Culture: SH-SY5Y cells are cultured in a 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F-12 medium, supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Differentiation: To induce a more mature, dopaminergic neuron-like phenotype, cells are seeded at a desired density and treated with 10 µM retinoic acid for 5-7 days, followed by treatment with 81 nM 12-O-tetradecanoylphorbol-13-acetate (TPA) for an additional 3 days.[16]

3.1.2 Cytotoxicity Assays

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Plate differentiated SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

-

Expose the cells to a range of concentrations of the synthetic cathinone for 24 or 48 hours.

-

Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

The MTT is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control.

-

-

Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.

-

Plate and treat cells as described for the MTT assay.

-

Collect the cell culture supernatant.

-

Add the supernatant to a new 96-well plate.

-

Add the LDH assay reaction mixture (containing diaphorase and NAD+) to each well.

-

Incubate for 10-30 minutes at room temperature, protected from light.

-

The LDH in the supernatant catalyzes the conversion of lactate to pyruvate, which then leads to the reduction of a tetrazolium salt to a colored formazan product.

-

Measure the absorbance at a wavelength of 490 nm.

-

Cytotoxicity is calculated as a percentage of the maximum LDH release control (cells lysed with a lysis buffer).[13]

-

Measurement of Reactive Oxygen Species (ROS) Production

-

Cell Plating and Treatment: Plate differentiated SH-SY5Y cells in a black, clear-bottom 96-well plate. Expose the cells to the desired concentrations of the synthetic cathinone.

-

Probe Loading: Load the cells with a fluorescent ROS probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), by incubating them with the probe solution (typically 10-25 µM in serum-free medium) for 30-60 minutes at 37°C.

-

Fluorescence Measurement: After washing to remove excess probe, measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths appropriate for the probe (e.g., ~485 nm excitation and ~535 nm emission for DCF).

-

Data Analysis: The increase in fluorescence intensity is proportional to the amount of intracellular ROS.[12]

Apoptosis Assessment: Caspase-3/7 Activation Assay

-

Cell Plating and Treatment: Plate differentiated SH-SY5Y cells in a white-walled 96-well plate. Treat the cells with the synthetic cathinone for the desired time period.

-

Assay Reagent Addition: Add a luminogenic caspase-3/7 substrate (e.g., a substrate containing the DEVD sequence) to each well.

-

Incubation: Incubate the plate at room temperature for 1-2 hours.

-

Luminescence Measurement: Measure the luminescence using a microplate luminometer. The amount of light produced is proportional to the activity of caspase-3 and -7.[1]

In Vitro Monoamine Transporter Uptake Inhibition Assay

This assay is typically performed using human embryonic kidney 293 (HEK293) cells stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter.

-

Cell Preparation: Culture the transporter-expressing HEK293 cells to confluence.

-

Assay Setup: On the day of the experiment, wash the cells with Krebs-HEPES buffer.

-

Pre-incubation: Pre-incubate the cells with various concentrations of the synthetic cathinone or a reference inhibitor for 10 minutes at room temperature.

-

Substrate Addition: Add a radiolabeled ([³H]) or fluorescent monoamine substrate (e.g., [³H]dopamine for hDAT) to initiate the uptake reaction.

-

Incubation: Incubate for a short period (e.g., 5-15 minutes) at room temperature.

-

Termination of Uptake: Terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Quantification: Lyse the cells and measure the amount of substrate taken up using liquid scintillation counting (for radiolabeled substrates) or a fluorescence plate reader.

-

Data Analysis: Calculate the percent inhibition of uptake at each cathinone concentration and determine the IC50 value.

In Vivo Neurochemical Assessment: Brain Microdialysis in Rats

-

Animal Model: Use adult male Sprague-Dawley rats.

-

Surgical Implantation: Anesthetize the rats and stereotaxically implant a microdialysis guide cannula into a specific brain region of interest, such as the nucleus accumbens or striatum.

-

Recovery: Allow the animals to recover from surgery for several days.

-

Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Sample Collection: Collect several baseline dialysate samples to establish stable neurotransmitter levels.

-

Drug Administration: Administer the synthetic cathinone systemically (e.g., via intraperitoneal injection) or locally via retrodialysis through the microdialysis probe.[3]

-

Post-treatment Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 10-20 minutes).

-

Neurotransmitter Analysis: Analyze the concentration of monoamines (dopamine, serotonin, and their metabolites) in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-EC).

-

Data Analysis: Express the post-treatment neurotransmitter levels as a percentage of the baseline levels.[8]

Visualization of Key Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a typical experimental workflow for assessing cathinone-induced cytotoxicity.

Signaling Pathway: Cathinone-Induced Mitochondrial-Mediated Apoptosis

Caption: Cathinone-induced mitochondrial-mediated apoptosis pathway.

Signaling Pathway: Cathinone-Induced Neuroinflammation

Caption: Cathinone-induced microglial activation and neuroinflammation.

Experimental Workflow: In Vitro Cytotoxicity Assessment

Caption: Experimental workflow for in vitro cytotoxicity assessment.

Conclusion

The neurotoxic and cytotoxic properties of synthetic cathinones are a significant concern for public health. This technical guide has provided a detailed overview of the underlying mechanisms, quantitative data for a range of cathinone derivatives, and comprehensive experimental protocols for the assessment of their toxicity. The disruption of monoamine systems, induction of oxidative stress, mitochondrial dysfunction, neuroinflammation, and apoptosis are key events in cathinone-induced cellular damage. The provided methodologies and data serve as a valuable resource for researchers and drug development professionals working to understand and mitigate the harmful effects of these substances. Further research is needed to fully elucidate the complex interplay of these toxicological pathways and to develop effective therapeutic strategies for the treatment of cathinone-related disorders.

References

- 1. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 2. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dopamine Concentration Changes Associated with the Retrodialysis of Methylone and 3,4-Methylenedioxypyrovalerone (MDPV) into the Caudate Putamen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. intrinsicactivity.org [intrinsicactivity.org]

- 5. Cognitive deficits and neurotoxicity induced by synthetic cathinones: is there a role for neuroinflammation? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of Natural Product-Derived Compounds on Inflammatory Pain via Regulation of Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Neurotoxicology of Synthetic Cathinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthetic Cathinones and Neurotoxicity Risks: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. graphviz.org [graphviz.org]

- 12. Cell cycle and enzymatic activity alterations induced by ROS production in human neuroblastoma cells SH-SY5Y exposed to Fumonisin B1, Ochratoxin A and their combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthetic Cathinones Induce Cell Death in Dopaminergic SH-SY5Y Cells via Stimulating Mitochondrial Dysfunction [mdpi.com]

- 16. Synthetic Cathinones Induce Cell Death in Dopaminergic SH-SY5Y Cells via Stimulating Mitochondrial Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

structure-activity relationship of para-substituted methcathinones

An In-depth Technical Guide on the Structure-Activity Relationship of para-Substituted Methcathinones

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Methcathinone, a potent monoamine releaser, serves as the parent compound for a wide array of synthetic cathinones, commonly known as "bath salts." The pharmacological profile of these substances can be dramatically altered by substitutions on the phenyl ring, particularly at the para (4-position). This technical guide provides a detailed examination of the structure-activity relationships (SAR) of para-substituted methcathinone analogs. A central finding in this field is that the steric and electronic properties of the para-substituent are critical determinants of the drug's selectivity for the dopamine transporter (DAT) versus the serotonin transporter (SERT). Generally, increasing the steric bulk of the para-substituent shifts the compound's activity from being predominantly dopaminergic to more serotonergic. This shift has profound implications for the behavioral effects and abuse potential of these compounds, with higher DAT selectivity correlating with greater abuse-related effects. This document summarizes key quantitative data, details common experimental protocols, and provides visualizations to elucidate these complex relationships for professionals in pharmacology and drug development.

Introduction

Methcathinone (MCAT) is the β-keto analog of methamphetamine and functions as a substrate for monoamine transporters, promoting the release of dopamine (DA), norepinephrine (NE), and to a lesser extent, serotonin (5-HT).[1] Its derivatives, such as mephedrone (4-methylmethcathinone) and flephedrone (4-fluoromethcathinone), have emerged as popular drugs of abuse. The pharmacological effects of these synthetic cathinones are primarily mediated by their interaction with the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[2]

The structure-activity relationship (SAR) of these compounds is of significant interest for predicting the pharmacological and toxicological profiles of new psychoactive substances. Research has consistently shown that modifications at the para-position of the methcathinone phenyl ring systematically alter the compound's potency and selectivity for DAT and SERT.[2][3] This guide focuses on elucidating these relationships.

Core Structure-Activity Relationship Principles

The primary principle governing the SAR of para-substituted methcathinones is the influence of the substituent's size and electronic properties on transporter selectivity.

-

Steric Bulk: A key determinant of selectivity is the steric volume of the para-substituent.[3][4][5] As the size of the substituent increases (e.g., from H to -CH₃ to -Br), the compound's potency at SERT is enhanced relative to its potency at DAT.[2] This results in a decrease in the DAT/SERT selectivity ratio. This relationship has been demonstrated through quantitative structure-activity relationship (QSAR) analyses, which show a strong correlation between the Taft steric parameter (Eₛ) of the substituent and the DAT vs. SERT selectivity.[4][5][6]

-

DAT vs. SERT Selectivity and Abuse Potential: The in vitro selectivity for DAT over SERT is a strong predictor of the in vivo abuse-related behavioral effects of these compounds.[1][4] Methcathinone analogs with high DAT/SERT selectivity ratios, such as the parent compound methcathinone, tend to produce robust facilitation of intracranial self-stimulation (ICSS), a preclinical measure of abuse potential.[4][5] Conversely, analogs with lower DAT/SERT selectivity, resulting from larger para-substituents, show weaker ICSS facilitation.[1][4]

-

Mechanism of Action: Most para-substituted methcathinones act as transporter substrates, meaning they induce reverse transport (efflux) of monoamines, rather than simply blocking reuptake like cocaine.[2][7] However, some substitutions can alter this mechanism. For instance, the para-trifluoromethyl-methcathinone analog has been shown to be a SERT-selective partial releaser and an allosteric modulator.[8][9]

Quantitative Data on para-Substituted Methcathinone Analogs

The following tables summarize the in vitro and in vivo data for a series of para-substituted methcathinone analogs, demonstrating the relationship between the substituent and pharmacological activity.

Table 1: In Vitro Monoamine Releaser Potency (EC₅₀, nM) in Rat Brain Synaptosomes

| Compound | para-Substituent (R) | DAT EC₅₀ (nM) | SERT EC₅₀ (nM) | DAT/SERT Selectivity Ratio |

| Methcathinone (MCAT) | -H | 31.1 | 1144 | 36.8 |

| 4-F-MCAT (Flephedrone) | -F | 45.4 | 863 | 19.0 |

| 4-Cl-MCAT | -Cl | 66.8 | 313 | 4.7 |

| 4-Br-MCAT | -Br | 65.1 | 185 | 2.8 |

| 4-CH₃-MCAT (Mephedrone) | -CH₃ | 125 | 275 | 2.2 |

| 4-OCH₃-MCAT (Methedrone) | -OCH₃ | 400 | 258 | 0.6 |

| 4-CF₃-MCAT | -CF₃ | 1480 | 117 | 0.08 |

Data compiled from Bonano et al., 2015 and Cozzi et al., 2013.[2][4] This table clearly illustrates that as the para-substituent's size and electron-withdrawing properties increase, the selectivity shifts from DAT-preferential to SERT-preferential.

Table 2: In Vivo Effects on Intracranial Self-Stimulation (ICSS) in Rats

| Compound | para-Substituent (R) | Maximal ICSS Facilitation (% Baseline) |

| Methcathinone (MCAT) | -H | ~80% |

| 4-F-MCAT (Flephedrone) | -F | ~75% |

| 4-Cl-MCAT | -Cl | ~60% |

| 4-Br-MCAT | -Br | ~45% |

| 4-CH₃-MCAT (Mephedrone) | -CH₃ | ~40% |

| 4-OCH₃-MCAT (Methedrone) | -OCH₃ | ~20% |

Data interpreted from Bonano et al., 2015.[4][5] The magnitude of ICSS facilitation, an indicator of abuse potential, correlates positively with the DAT/SERT selectivity ratio shown in Table 1.

Experimental Protocols

The data presented above are derived from established experimental paradigms designed to probe the neurochemical and behavioral effects of psychoactive substances.

In Vitro Monoamine Release Assays

This assay measures a compound's ability to induce the release of radiolabeled monoamines from preloaded rat brain synaptosomes.

-

Synaptosome Preparation: Crude synaptosomes are prepared from specific brain regions (e.g., striatum for DAT, hippocampus for SERT) of male Sprague-Dawley rats. The tissue is homogenized in a sucrose solution and centrifuged to pellet the synaptosomes.

-

Preloading: Synaptosomes are incubated with a low concentration of a radiolabeled monoamine ([³H]dopamine or [³H]serotonin) to allow for uptake via the respective transporters.

-

Superfusion: The preloaded synaptosomes are transferred to a superfusion apparatus. They are continuously washed with a buffer to establish a stable baseline of radiolabel efflux.

-

Drug Application: Test compounds (methcathinone analogs) at various concentrations are added to the superfusion buffer for a short period.

-

Sample Collection & Analysis: Fractions of the superfusate are collected at regular intervals before, during, and after drug application. The amount of radioactivity in each fraction is quantified using liquid scintillation spectrometry.

-

Data Calculation: Drug-evoked release is calculated as a percentage of the total radioactivity in the synaptosomes. EC₅₀ values are then determined from the concentration-response curves.

In Vivo Intracranial Self-Stimulation (ICSS)

ICSS is a behavioral paradigm used to assess the rewarding and abuse-related effects of drugs.

-

Surgical Implantation: Male Sprague-Dawley rats are surgically implanted with an electrode targeting the medial forebrain bundle, a key pathway in the brain's reward system.

-

Training: Rats are trained in operant conditioning chambers to press a lever to receive a brief electrical stimulation through the implanted electrode. The frequency of the stimulation is varied to determine the threshold at which the stimulation is rewarding.

-

Drug Testing: Once stable baseline responding is established, rats are administered various doses of the test compounds or a vehicle control.

-

Data Collection: The rate of lever pressing is recorded at different stimulation frequencies following drug administration. A drug that facilitates ICSS will lower the reward threshold, meaning the rat will work harder for a lower frequency of stimulation.

-

Data Analysis: The results are typically plotted as a percentage of the maximum control rate. An increase in responding above the baseline rate is interpreted as a reward-enhancing or abuse-related effect.

Visualizations of Pathways and Processes

General Mechanism of Action at the Synapse

Caption: Mechanism of methcathinone-induced monoamine release at the synapse.

Experimental Workflow for SAR Studies

Caption: Typical experimental workflow for a methcathinone SAR study.

Logical Relationship in Methcathinone SAR

Caption: Relationship between structure, selectivity, and abuse potential.

Conclusion

The is a well-defined area of psychostimulant pharmacology. The evidence strongly indicates that the steric and electronic nature of the para-substituent is a crucial factor in determining the drug's selectivity for dopamine versus serotonin transporters. A clear trend exists where larger substituents at the para-position decrease DAT activity while increasing SERT activity. This DAT/SERT selectivity ratio, in turn, is a robust predictor of abuse liability, as measured by preclinical models like ICSS. This knowledge is invaluable for forensic scientists, pharmacologists, and drug development professionals in predicting the effects of newly emerging synthetic cathinones and in understanding the fundamental neurochemical basis of psychostimulant abuse.

References

- 1. Abuse-Related Neurochemical Effects of Para-Substituted Methcathinone Analogs in Rats: Microdialysis Studies of Nucleus Accumbens Dopamine and Serotonin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Quantitative structure-activity relationship analysis of the pharmacology of para-substituted methcathinone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. shulginresearch.net [shulginresearch.net]

- 6. Quantitative structure–activity relationship analysis of the pharmacology of para-substituted methcathinone analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. para-Trifluoromethyl-methcathinone is an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

synthesis of 4-Bromomethcathinone from 4'-bromopropiophenone

I am unable to fulfill this request. Providing a detailed technical guide on the synthesis of 4-Bromomethcathinone would violate the safety policy against facilitating the production of harmful chemical agents. The synthesis of such compounds can be dangerous and is often associated with the production of illicit substances.

My purpose is to be helpful and harmless, and providing instructions for the creation of potentially dangerous chemicals falls outside of these core principles. It is my responsibility to decline requests that could facilitate the production of harmful substances.

Instead, I can offer information on related, safe, and educational topics within the field of chemistry, such as:

-

The principles of organic synthesis: I can explain common reaction mechanisms, laboratory techniques, and the theoretical basis for how organic molecules are constructed.

-

The history and pharmacology of cathinones from an academic perspective: I can discuss their natural origins, their mechanism of action on the nervous system, and their historical use in a non-promotional, educational context.

-

Safe laboratory practices and chemical handling: I can provide information on personal protective equipment (PPE), proper chemical storage, and emergency procedures in a laboratory setting.

4-Bromomethcathinone hydrochloride CAS number and molecular formula

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromomethcathinone hydrochloride (4-BMC HCl), a synthetic cathinone of interest in the fields of pharmacology, toxicology, and forensic science. This document details its chemical properties, synthesis, analytical methods, and known pharmacological profile, including its mechanism of action, metabolism, and toxicological data.

Chemical and Physical Properties

4-Bromomethcathinone hydrochloride is a synthetic cathinone, structurally related to methcathinone, with a bromine atom substituted at the para position of the phenyl ring.[1] It is typically encountered as a white crystalline powder.[2] As a research chemical, it is primarily used as an analytical reference standard in forensic and toxicological laboratories.[3]

Table 1: Chemical and Physical Data for 4-Bromomethcathinone Hydrochloride

| Property | Value | Reference |

| IUPAC Name | 1-(4-bromophenyl)-2-(methylamino)propan-1-one;hydrochloride | [3] |

| Synonyms | 4-BMC, Brephedrone | [4] |

| CAS Number | 135333-27-6 | [3] |

| Molecular Formula | C₁₀H₁₃BrClNO (or C₁₀H₁₂BrNO • HCl) | [3] |

| Molecular Weight | 278.57 g/mol | [3] |

| Appearance | White powder | |

| Solubility | DMSO: Sparingly soluble (1-10 mg/ml) | [5] |

| λmax | 264 nm | [6] |

Experimental Protocols

Synthesis of 4-Bromomethcathinone Hydrochloride

The synthesis of 4-BMC HCl is typically achieved through a two-step process:

-

α-Bromination of 4'-Bromopropiophenone: The synthesis begins with the α-bromination of 4'-bromopropiophenone. This reaction is generally carried out under acidic conditions to yield 2-bromo-1-(4-bromophenyl)propan-1-one.[3]

-

Amination with Methylamine: The resulting α-bromoketone undergoes a nucleophilic substitution reaction with methylamine. This step introduces the methylamino group at the α-position, forming the free base of 4-bromomethcathinone.[3]

-

Salt Formation and Purification: Due to the instability of the free base, the product is converted to its hydrochloride salt by treatment with hydrochloric acid. The resulting 4-Bromomethcathinone hydrochloride precipitates and is then purified, commonly via recrystallization.

Analytical Methodologies

The identification and quantification of 4-BMC HCl in seized materials and biological samples are crucial for forensic and research purposes. A variety of analytical techniques are employed.

Table 2: Analytical Techniques for 4-Bromomethcathinone Hydrochloride

| Technique | Description |

| Gas Chromatography-Mass Spectrometry (GC-MS) | A cornerstone for confirmatory analysis. A validated method involves a DB-1 MS column (or equivalent) with an oven program ramping from 100°C to 300°C. Sample preparation typically involves dilution in a chloroform:methanol mixture. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Used for the simultaneous determination of 4-BMC and other new psychoactive substances in biological matrices like urine and hair. |

| High-Performance Liquid Chromatography (HPLC) | Often utilizes reversed-phase columns with acetonitrile and water/buffer mobile phases, with detection via a diode array detector (DAD) or mass spectrometer. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides structural elucidation. For ¹H NMR, samples are typically dissolved in D₂O. |

Pharmacology

4-Bromomethcathinone acts as a monoamine transporter inhibitor and releasing agent, with a pharmacological profile more akin to an antidepressant than a psychostimulant.[4]

Mechanism of Action

4-BMC interacts with the transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT). Its primary mechanism involves acting as a substrate-type releaser, where it is transported into the presynaptic neuron, triggering the reverse transport of neurotransmitters. It also functions as a reuptake inhibitor by blocking the normal reabsorption of these neurotransmitters.[3]

Pharmacological Data

In vitro studies have provided quantitative data on the interaction of 4-BMC with monoamine transporters. The 4-bromo substitution significantly enhances its potency at the serotonin transporter compared to the parent compound, methcathinone.[3]

Table 3: In Vitro Pharmacological Data for 4-Bromomethcathinone

| Target | Activity | Value | Reference |

| Serotonin Transporter (SERT) | Release | EC₅₀: 42.5 nM | [3] |

| Reuptake Inhibition | IC₅₀: ~0.5–1 µM | [7] | |

| Norepinephrine Transporter (NET) | Release | Potent Releaser | [3] |

| Reuptake Inhibition | IC₅₀: ~1–5 µM | [7] | |

| Dopamine Transporter (DAT) | Release | EC₅₀: 67.8 nM | [3] |

| Reuptake Inhibition | IC₅₀: >10 µM (weak) | [7] | |

| 5-HT₂ₐ Receptor | Binding | Binds to receptor (Ki not specified) | [8] |

Metabolism

Recent in vitro studies using human hepatocytes have begun to elucidate the metabolic fate of 4-Bromomethcathinone. A 2024 study identified ten metabolites, with the primary metabolic transformations being ketoreduction and N-demethylation.[9]

The primary metabolic pathways include:

-

Ketoreduction: The ketone group is reduced to a secondary alcohol.

-

N-demethylation: The methyl group is removed from the nitrogen atom.

-

Further Oxidation and Conjugation: Subsequent reactions, including ω-carboxylation and O-glucuronidation of metabolites, have also been observed.[8]

Toxicology

The toxicological profile of 4-Bromomethcathinone is not yet fully characterized, a common issue for many new psychoactive substances.[3] However, it is known that halogenated cathinones can possess neurotoxic and cytotoxic properties.

-

In Vitro Cytotoxicity: Studies on related chlorinated cathinones have shown cytotoxicity in various cell lines, including neuroblastoma (SH-SY5Y) and hepatocellular carcinoma (Hep G2) cells, with toxicity increasing with longer exposure times.

-

Neurotoxicity: While the potential for selective serotonergic neurotoxicity, similar to that of para-halogenated amphetamines, has been a concern, it is currently unclear if 4-halogenated cathinones share this property.[4]

-

Clinical Toxicity: There have been reports of acute poisonings with suspected, but not confirmed, exposure to 4-BMC.[8] The sympathomimetic toxidrome associated with synthetic cathinone poisoning includes agitation, hyperthermia, and cardiovascular toxicity.[8] To date, no deaths have been definitively attributed solely to 4-Bromomethcathinone.[8]

Conclusion

4-Bromomethcathinone hydrochloride is a synthetic cathinone with a distinct pharmacological profile, acting as a potent serotonin and norepinephrine reuptake inhibitor and releasing agent, with weaker effects on the dopamine transporter. Its synthesis and analytical detection are well-documented, making it a valuable reference standard. While significant progress has been made in understanding its in vitro pharmacology and metabolism, substantial research gaps remain, particularly concerning its long-term toxicity, human pharmacokinetics, and full receptor interaction profile. Further investigation is necessary to fully characterize the risks and potential applications of this compound.

References

- 1. drugsandalcohol.ie [drugsandalcohol.ie]

- 2. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Bromomethcathinone hydrochloride | 135333-27-6 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-Isobutylmethcathinone—A Novel Synthetic Cathinone with High In Vitro Cytotoxicity and Strong Receptor Binding Preference of Enantiomers [mdpi.com]

- 6. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-CMC, 4-CMC, and 4-BMC Human Metabolic Profiling: New Major Pathways to Document Consumption of Methcathinone Analogues? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolic stability and metabolite profiling of emerging synthetic cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Bromomethcathinone - Wikipedia [en.wikipedia.org]

Technical Guide: Solubility and Analysis of 4-Bromomethcathinone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 4-Bromomethcathinone hydrochloride (4-BMC HCl) in dimethyl sulfoxide (DMSO) and ethanol. It includes quantitative solubility data, detailed experimental protocols for solubility determination, and diagrams illustrating its mechanism of action and relevant experimental workflows. 4-Bromomethcathinone is a synthetic cathinone and psychoactive stimulant, structurally related to methcathinone, that functions as a reuptake inhibitor for serotonin, norepinephrine, and dopamine[1].

Quantitative Solubility Data

The solubility of 4-Bromomethcathinone hydrochloride in common laboratory solvents is a critical parameter for in vitro and in vivo studies. The following table summarizes the available quantitative data.

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | Sparingly soluble: 1-10 mg/mL[2] |

| Ethanol | 5 mg/mL[3] |

Experimental Protocols

While specific experimental details for the solubility of 4-Bromomethcathinone hydrochloride are not extensively published, a generalized protocol for determining equilibrium solubility, adapted from the World Health Organization's guidelines, is presented below[4]. This methodology is widely applicable for the characterization of active pharmaceutical ingredients.

Protocol for Equilibrium Solubility Determination

1. Objective: To determine the saturation solubility of 4-Bromomethcathinone hydrochloride in a given solvent (e.g., DMSO, ethanol) under controlled temperature conditions.

2. Materials and Equipment:

-

4-Bromomethcathinone hydrochloride (analytical standard)

-

Solvent (DMSO or ethanol, analytical grade)

-

Thermostatically controlled shaker or water bath (e.g., set to 37 ± 1 °C)

-

Calibrated analytical balance

-

Vials with screw caps

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification

3. Procedure:

-

Preparation: Add an excess amount of 4-Bromomethcathinone hydrochloride to a known volume of the solvent in a vial. The presence of undissolved solid is essential to ensure saturation[4].

-

Equilibration: Securely cap the vials and place them in a shaker bath at a constant temperature. Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to allow the system to reach equilibrium[4].

-

Sample Collection: At each time point, cease agitation and allow the vials to stand, permitting the excess solid to settle.

-

Separation: Carefully collect an aliquot of the supernatant. To ensure the removal of all undissolved particles, centrifuge the aliquot[4].

-

Dilution and Analysis: Immediately dilute the clear supernatant with the solvent to prevent precipitation. Analyze the concentration of 4-Bromomethcathinone hydrochloride in the diluted sample using a validated analytical method, such as HPLC.

-

Equilibrium Confirmation: Equilibrium is confirmed when the measured concentrations from consecutive time points do not deviate significantly (e.g., by less than 10%)[4].

4. Data Reporting: The final solubility is reported in mg/mL.

Visualized Workflows and Mechanisms

The following diagrams illustrate the proposed mechanism of action for 4-Bromomethcathinone hydrochloride, a general workflow for its synthesis, and a typical solubility testing workflow.

Caption: Proposed mechanism of action for 4-Bromomethcathinone HCl.

Caption: General synthesis workflow for 4-Bromomethcathinone HCl[1].

Caption: General experimental workflow for solubility determination.

References

An In-depth Technical Guide to the Legal Status of 4-Bromomethcathinone (4-BMC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromomethcathinone (4-BMC), also known as Brephedrone, is a synthetic cathinone, a class of psychoactive substances structurally related to the naturally occurring stimulant cathinone found in the khat plant. As a member of the phenethylamine, amphetamine, and cathinone chemical classes, 4-BMC has emerged as a new psychoactive substance (NPS) on the global market. Its primary mechanism of action involves the inhibition of serotonin and norepinephrine reuptake, and it also functions as a serotonin-norepinephrine-dopamine releasing agent (SNDRA).[1][2][3] Due to its psychoactive properties and potential for abuse, the legal status of 4-BMC is a complex and evolving landscape, with various countries implementing controls and regulations. This guide provides a comprehensive overview of the international legal framework surrounding 4-BMC, details on its analytical identification, and its pharmacological profile to inform the scientific and research communities.

Global Legal Status of 4-Bromomethcathinone

The regulation of 4-BMC varies significantly across jurisdictions, ranging from explicit scheduling as a controlled substance to inclusion under broader analogue or NPS legislation. The following table summarizes its legal status in key countries and regions.

Table 1: International Legal Status of 4-Bromomethcathinone (4-BMC)

| Country/Region | Legal Status | Legislation/Classification | Reference(s) |

| China | Controlled Substance | Non-pharmaceutical Narcotic Drugs and Psychotropic Drugs Control List (as of Oct 2015) | [2][4] |

| United Kingdom | Class B | Misuse of Drugs Act 1971 | [1][2][3] |

| Germany | Controlled | New Psychoactive Substances Act (NpSG); Industrial and scientific use only | [1][2][5] |

| Brazil | Prohibited Psychotropic | Class F2 | [2][3] |

| United States | Schedule I (Virginia) | Virginia Drug Control Act. Not federally scheduled but may be treated as an analogue to a Schedule I substance under the Federal Analogue Act. | [1][2] |

| European Union | Monitored NPS | Monitored by the European Union Drugs Agency (EUDA) as a New Psychoactive Substance. | [5][6] |

| Austria | Controlled | Covered under the generic definition of cathinones in NPS legislation. | [5] |

| Hungary | Controlled | Covered by the generic definition of cathinones in NPS legislation. | [5] |

| Portugal | Controlled | Covered under NPS legislation. | [5] |

| Australia | Prohibited Substance (Analogue) | Likely controlled as a psychoactive substance or an analogue of a controlled drug (e.g., cathinone or amphetamine) under the Criminal Code Act 1995 and Customs Act 1901. Any substance with a psychoactive effect is prohibited from import. | [1][7] |

| Canada | Controlled Substance (Analogue) | Not explicitly listed in the Controlled Drugs and Substances Act (CDSA), but as an analogue to cathinone (Schedule III) or amphetamine (Schedule I), it is considered a controlled substance. | [8] |

Logical Framework of 4-BMC Legal Classification

The legal control of 4-BMC typically follows one of several frameworks, as illustrated in the diagram below. Jurisdictions may explicitly name 4-BMC in their controlled substance lists, or they may regulate it through broader legislation covering structural analogues or new psychoactive substances.

Caption: Logical relationships of 4-BMC's legal status.

Analytical Methodologies and Experimental Protocols

Accurate identification and quantification of 4-BMC are critical for forensic analysis, clinical toxicology, and research. Standard analytical techniques include gas chromatography-mass spectrometry (GC-MS), liquid chromatography-tandem mass spectrometry (LC-MS/MS), and spectroscopic methods.

Analytical Workflow for 4-BMC Identification

The general workflow for the analysis of a sample suspected to contain 4-BMC involves sample preparation followed by a combination of presumptive and confirmatory tests.

Caption: General experimental workflow for 4-BMC analysis.

Detailed Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) A validated GC-MS method is commonly used for the simultaneous quantification of 4-BMC and other synthetic cathinones in biological matrices.[9][10]

-

Sample Preparation (Human Blood) :

-

Instrumentation (example) :

-

Instrument : Agilent Gas Chromatograph with Mass Selective Detector.

-

Column : DB-1 MS (or equivalent), 30m x 0.25 mm x 0.25µm.

-

Carrier Gas : Helium at 1 mL/min.

-

Temperatures :

-

Injector: 280°C

-

MSD Transfer Line: 280°C

-

MS Source: 230°C

-

MS Quad: 150°C

-

-

Oven Program : Initial temperature of 100°C for 1 min, ramp to 300°C at 12°C/min, hold for 9 min.

-

Injection : 1 µL with a split ratio of 20:1.

-

MS Parameters : Mass scan range of 30-550 amu in scan acquisition mode.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) LC-MS/MS methods have been developed for the simultaneous determination of 4-BMC and other NPS in urine samples.[3][5] This technique offers high sensitivity and is suitable for complex biological matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is used for unambiguous structural elucidation.

-

Sample Preparation : Dilute analyte to ~25 mg/mL in D₂O containing TSP for 0 ppm reference.

-

Instrument : 400 MHz NMR spectrometer.

Fourier-Transform Infrared Spectroscopy (FTIR) FTIR provides a molecular fingerprint for confirmatory identification.

-

Instrument : FTIR with a diamond ATR attachment.

-

Scan Parameters : 32 scans with a resolution of 4 cm⁻¹.

Quantitative Data from Method Validation

The following table presents validation data for a GC-MS method for the quantification of 4-BMC in human blood.

Table 2: GC-MS Method Validation Parameters for 4-BMC in Human Blood

| Parameter | Value | Reference(s) |

| Linearity Range | 5 - 1,000 ng/mL | [11] |

| Correlation Coefficient (R²) | 0.991 - 0.998 | [11] |

| Limit of Quantification (LOQ) | 5 ng/mL | [11] |

| Intra-day Precision (%RSD) | 2.1 - 11.7% | [11] |

| Inter-day Precision (%RSD) | 1.3 - 10.2% | [11] |

| Intra-day Accuracy (%Bias) | -10.6 to 19.6% | [11] |

| Inter-day Accuracy (%Bias) | -11 to 12.1% | [11] |

| Extraction Efficiency | 74.9% | [11] |

Pharmacological Profile: Mechanism of Action

4-BMC primarily acts on the monoamine transporter system. It functions as both a reuptake inhibitor and a releasing agent for key neurotransmitters in the central nervous system.

-

Reuptake Inhibition : 4-BMC inhibits the reuptake of serotonin (5-HT) and norepinephrine (NE) at their respective transporters (SERT and NET).[1][3]

-

Neurotransmitter Release : It also acts as a substrate, inducing the release of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) from presynaptic neurons.[2]